O-Acétyl Silodosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

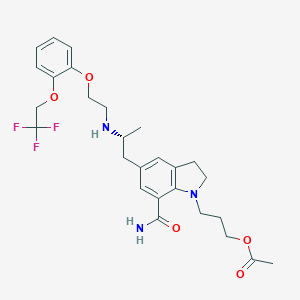

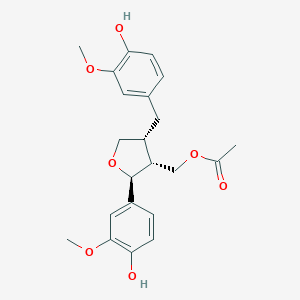

O-Acetyl Silodosin, also known as O-Acetyl Silodosin, is a useful research compound. Its molecular formula is C27H34F3N3O5 and its molecular weight is 537.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality O-Acetyl Silodosin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Acetyl Silodosin including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Interaction avec le SARS-CoV-2

La sialylation O-acétylée joue un rôle crucial dans l'interaction entre le SARS-CoV-2 et son hôte . Le virus utilise des SA O-acétylés pour s'attacher aux cellules hôtes, la glycoprotéine de pointe de type lectine du SARS CoV-2 interagissant avec ces SA pour l'attachement initial . Cette interaction est facilitée par l'hémagglutinine-estérase (HE) du SARS-CoV-2, qui agit comme une lectine de liaison aux glycanes et une enzyme de dégradation des récepteurs .

Adaptation évolutive des virus

Le changement de liaison au SA dans les virus se produit par le biais d'adaptations des sites de reconnaissance du SA des domaines lectine et estérase . Le passage moléculaire de l'acquisition de la liaison 4-O-acétyle par HE à partir de la liaison du SA 9-O-acétyle est causé par l'interaction protéine-glucide (PCI) ou l'interaction lectine-glucide (LCI) . Cela reflète l'adaptation évolutive virale aux glycanes contenant du SA de l'hôte .

Approche chromatographique indicatrice de la stabilité

Une méthode de chromatographie liquide haute performance (HPLC) en phase inverse indicatrice de la stabilité avec une sensibilité élevée a été développée pour la détermination de la silodosine (SIL) en présence d'hydrochlorothiazide (HCT) comme étalon interne . Cette méthode montre une bonne linéarité dans la plage de concentration de 4,0 à 600,0 μM avec une limite de détection inférieure de 85,0 nM dans des conditions optimisées .

Traitement de l'hyperplasie bénigne de la prostate (HBP)

La silodosine est approuvée pour le traitement de l'HBP, étant très efficace pour améliorer non seulement les symptômes du bas appareil urinaire (SBAU) mais aussi les déficiences des paramètres urodynamiques secondaires à l'HBP . Il a été prouvé qu'il soulage les muscles de la prostate en réduisant les symptômes du bas appareil urinaire liés à l'HBP <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1"

Mécanisme D'action

Target of Action

O-Acetyl Silodosin primarily targets the α1A-adrenergic receptors . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

O-Acetyl Silodosin is a selective antagonist of α1-adrenergic receptors . It binds to the α1A subtype with high affinity . By binding to these receptors, O-Acetyl Silodosin relaxes the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is known that α1-adrenergic receptors play a crucial role in regulating smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By antagonizing these receptors, O-Acetyl Silodosin can alleviate symptoms associated with benign prostatic hyperplasia (BPH), such as urinary retention and discomfort .

Pharmacokinetics

For silodosin, it is known that about 335% of the dose is recovered in urine and 549% is recovered in feces

Result of Action

The molecular and cellular effects of O-Acetyl Silodosin’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation can alleviate symptoms associated with BPH, such as urinary retention and discomfort . The specific molecular and cellular effects of O-Acetyl Silodosin are still under investigation.

Action Environment

It is known that silodosin can improve bladder blood flow in conditions of chronic bladder ischemia . It also regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia

Safety and Hazards

Silodosin is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is not recommended for use in severe renal impairment (CCr < 30 mL/min), severe hepatic impairment (Child-Pugh score ≥ 10), or concomitant administration with strong Cytochrome P450 3A4 (CYP3A4) inhibitors (e.g., ketoconazole, clarithromycin, itraconazole, ritonavir) .

Orientations Futures

Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It may also be administered to relieve lower urinary tract symptoms (LUTS) in patients who underwent prostate cancer brachytherapy and to increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention .

Analyse Biochimique

Biochemical Properties

O-Acetyl Silodosin interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Silodosin, which binds to the α 1A subtype of alpha (α)-1 adrenergic receptors with the highest affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra

Cellular Effects

Silodosin, from which O-Acetyl Silodosin is derived, is known to influence cell function by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Molecular Mechanism

Silodosin, the parent compound, exerts its effects at the molecular level by binding to α 1A -adrenoceptors . This interaction could potentially lead to enzyme inhibition or activation, changes in gene expression, and other molecular effects. The O-acetyl group in O-Acetyl Silodosin might modify these interactions.

Dosage Effects in Animal Models

Silodosin has been studied in animal models, showing beneficial effects on relieving the urodynamic consequences in a model of lower urinary tract symptoms related to benign prostatic hyperplasia .

Metabolic Pathways

The metabolic pathways involving O-Acetyl Silodosin are not well-known. O-acetylated compounds are known to be involved in various metabolic pathways. For example, O-acetyl-L-homoserine is a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol and 1,3-propanediol .

Transport and Distribution

O-acetylated sialic acids, which are structurally similar to O-Acetyl Silodosin, have been found in various cellular compartments, suggesting that O-acetylated compounds can be transported and distributed within cells .

Subcellular Localization

O-acetylated compounds have been found in various subcellular compartments, suggesting that O-Acetyl Silodosin could also be localized to specific compartments or organelles .

Propriétés

IUPAC Name |

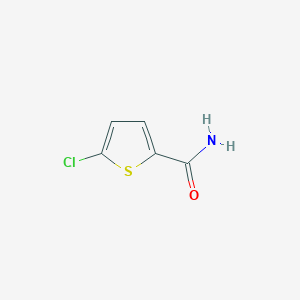

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWICOMVSJHYADK-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

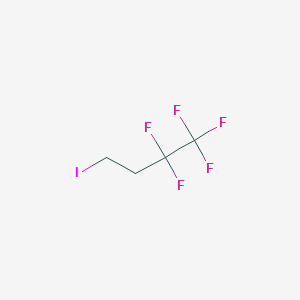

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

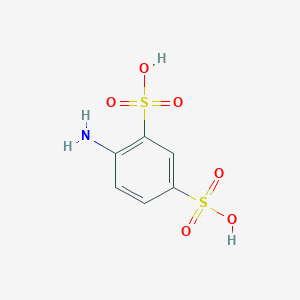

Molecular Formula |

C27H34F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)